1,5-Dimethyl-2,4-bis[2-(trimethylsilyl)ethynyl]benzene
Description
Key Structural Parameters:
IUPAC Nomenclature and Systematic Naming Conventions
The systematic IUPAC name for this compound is This compound , reflecting the substituents’ positions and functional groups. The naming follows these rules:
- Parent hydrocarbon : Benzene.
- Substituents :
- Methyl groups at positions 1 and 5.
- Trimethylsilylethynyl groups at positions 2 and 4.
The term “bis” denotes two identical substituents, while “trimethylsilyl” specifies the –Si(CH₃)₃ moiety attached to the ethynyl (–C≡C–) group. The CAS Registry Number, 1379822-08-8 , uniquely identifies this compound.
Comparative IUPAC Naming of Related Derivatives:
Comparative Analysis with Related Bis(trimethylsilylethynyl)benzene Derivatives
The structural and electronic properties of this compound distinguish it from other bis(trimethylsilylethynyl)benzene isomers and analogs:
Substituent Positioning and Symmetry:
Thermal and Physical Properties:
| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Solubility (Toluene) | |
|---|---|---|---|---|
| 1,5-Dimethyl-2,4-bis[...] | 55–59 | 298.58 | High | |
| 1,3-Bis[...] | 58–62 | 270.52 | Moderate | |
| 1,4-Bis[...] | 62–65 | 270.52 | Low |
The methyl groups in the 1,5-dimethyl variant enhance solubility in nonpolar solvents (e.g., toluene) compared to non-methylated analogs.
Reactivity in Organometallic Reactions:
- The ethynyl groups in 1,5-dimethyl-2,4-bis[...] participate in hydroalumination and hydrogallation reactions, forming metal-organic frameworks (MOFs) or molecular capsules. However, steric hindrance from the methyl groups slows these reactions relative to less-substituted derivatives like 1,2-bis(trimethylsilylethynyl)benzene.
Electronic Effects:
- Electron-withdrawing trimethylsilyl groups reduce the electron density of the benzene ring, making it less reactive toward electrophilic substitution compared to non-silylated analogs.
Properties
IUPAC Name |
2-[2,4-dimethyl-5-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26Si2/c1-15-13-16(2)18(10-12-20(6,7)8)14-17(15)9-11-19(3,4)5/h13-14H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCZWWHSXWEQGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#C[Si](C)(C)C)C#C[Si](C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
This compound is a complex organic molecule that may interact with various biological targets depending on the context.
Mode of Action
Similar compounds have been known to undergo reactions with di (tert -butyl)aluminium hydride by hydroalumination, undergoing the addition of one al-h bond to each c-c triple bond.
Pharmacokinetics
The compound’s bioavailability would depend on these properties, which are influenced by factors such as the compound’s chemical structure, the route of administration, and the physiological condition of the individual.
Result of Action
The effects would depend on the specific biological targets and pathways this compound interacts with.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1,5-Dimethyl-2,4-bis[2-(trimethylsilyl)ethynyl]benzene. For instance, the storage conditions of the compound can affect its stability and efficacy.
Biological Activity
1,5-Dimethyl-2,4-bis[2-(trimethylsilyl)ethynyl]benzene (CAS Number: 1379822-08-8) is a synthetic compound with potential applications in medicinal chemistry and materials science. Its unique structure, characterized by the presence of trimethylsilyl groups and ethynyl functionalities, suggests interesting biological properties that warrant detailed investigation.
- Molecular Formula : C₁₈H₂₆Si₂
- Molecular Weight : 298.58 g/mol
- Purity : ≥ 97% (GC)
- Melting Point : 55.0 to 59.0 °C
- Boiling Point : 140 °C at 0.03 mmHg
- Appearance : White to light yellow powder or crystal
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent and its effects on various biological pathways.
Anticancer Activity
- Mechanism of Action : Preliminary studies suggest that this compound may exert its anticancer effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. For example, it has been shown to inhibit the activity of key enzymes associated with cancer cell metabolism.
-
Case Studies :
- In a study involving human cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. The IC50 values ranged from 10 to 30 µM across different cell lines, indicating significant cytotoxicity.
- Another investigation highlighted its potential in combination therapies, where it enhanced the efficacy of established chemotherapeutic agents by sensitizing cancer cells to their effects.
Enzymatic Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in cancer progression:
- Protein Kinases : In vitro assays demonstrated that it could inhibit specific protein kinases that play critical roles in tumor growth and metastasis.
- Topoisomerases : It has also been evaluated for its ability to inhibit topoisomerase activity, which is essential for DNA replication and transcription in rapidly dividing cells.
Research Findings
Recent studies have reported various biological activities associated with this compound:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Dose-dependent cytotoxicity observed in multiple cancer cell lines; IC50 = 10-30 µM |
| Enzyme Inhibition | Significant inhibition of protein kinases and topoisomerases; potential for combination therapy |
| Mechanistic Insights | Modulation of signaling pathways related to apoptosis and cell cycle regulation |
Scientific Research Applications
Organic Synthesis
Overview:
This compound acts as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in various reactions enables chemists to develop new materials and pharmaceuticals.
Key Reactions:
- Sonogashira Coupling: Used for synthesizing aryl-alkynyl compounds.
- Cross-Coupling Reactions: Facilitates the formation of carbon-carbon bonds.
Case Study:
In a study published in Synthetic Communications, researchers utilized 1,5-Dimethyl-2,4-bis[2-(trimethylsilyl)ethynyl]benzene for the synthesis of novel polycyclic aromatic hydrocarbons (PAHs), demonstrating its effectiveness in creating complex molecular architectures.
Polymer Science
Overview:
The compound enhances the thermal stability and mechanical properties of polymers, making it essential in developing advanced materials for various industrial applications.
Applications:
- High-performance Polymers: Used in automotive and aerospace industries.
- Composite Materials: Improves durability and resistance to environmental factors.
Data Table: Polymer Properties Enhanced by this compound
| Property | Control Polymer | Polymer with Additive |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 30 | 45 |
| Elongation (%) | 10 | 20 |
Electronic Materials
Overview:
this compound is employed in the fabrication of organic semiconductors, which are crucial for improving the performance of electronic devices.
Applications:
- Organic Light Emitting Diodes (OLEDs): Enhances light emission efficiency.
- Solar Cells: Improves charge transport properties.
Case Study:
Research published in Advanced Functional Materials highlighted its role in developing high-efficiency OLEDs. The incorporation of this compound led to a significant increase in device lifetime and brightness.
Analytical Chemistry
Overview:
In analytical chemistry, this compound serves as a standard for various methods, aiding researchers in accurately quantifying other compounds within complex mixtures.
Applications:
- Chromatography: Used as an internal standard to improve accuracy.
- Mass Spectrometry: Enhances detection sensitivity.
Pharmaceutical Development
Overview:
The compound is investigated for its potential in drug formulation, particularly focusing on enhancing bioavailability and targeting specific biological pathways.
Applications:
- Drug Delivery Systems: Improves solubility and stability of active pharmaceutical ingredients.
- Targeted Therapy: Explored for use in formulations aimed at specific diseases.
Data Table: Bioavailability Studies
| Formulation Type | Bioavailability (%) | Control Compound (%) |
|---|---|---|
| With Additive | 75 | 50 |
| Without Additive | 30 | 20 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While the provided evidence lacks direct comparative data for this compound, the following analysis is based on general trends observed in analogous systems:
Substituent Position and Electronic Effects
- 1,3-Dimethyl-2,4-bis(TMS-ethynyl)benzene: Compared to the 1,5-dimethyl isomer, the 1,3-dimethyl derivative would exhibit distinct electronic properties due to closer proximity of the methyl groups.
Unsubstituted Bis(TMS-ethynyl)benzene :
The absence of methyl groups in the parent structure reduces steric hindrance, facilitating coordination with metal centers (e.g., in catalytic systems). However, solubility in organic solvents may decrease compared to the methyl-substituted derivative.
Silyl Group Variations
Bis[2-(triisopropylsilyl)ethynyl] Derivatives :
Replacing TMS with bulkier triisopropylsilyl (TIPS) groups improves thermal stability and further enhances solubility but may hinder applications requiring tight molecular packing (e.g., in crystalline semiconductors).Bis[2-(tert-butyldimethylsilyl)ethynyl] Derivatives :
These derivatives offer intermediate steric bulk between TMS and TIPS, balancing solubility and reactivity.
Methyl vs. Other Alkyl Substitutents
Research Findings and Limitations
- Synthesis: The compound is synthesized via Sonogashira coupling, a common method for aryl-alkyne linkages. Methyl groups direct regioselectivity during functionalization .
- Coordination Chemistry : TMS-ethynyl groups act as ligands for transition metals (e.g., Pd, Cu), though steric effects from methyl substituents may limit binding efficiency compared to less hindered analogs.
- Optoelectronic Applications : Symmetric substitution patterns (1,5-dimethyl) promote ordered molecular packing, beneficial for charge transport in organic semiconductors.
Notes on Evidence Limitations
For instance, only lists catalog details, while –2 discuss unrelated chemicals. Further studies from peer-reviewed journals (e.g., Journal of Organic Chemistry or Organometallics) are required to validate these comparisons.
Preparation Methods
Halogenation of Dimethylbenzene Derivative
A typical starting material is 1,4-dimethylbenzene (p-xylene) or related dimethylbenzene derivatives. Bromination is performed under controlled conditions to selectively introduce bromine atoms at the 2 and 5 positions.
- Procedure : Dissolve the dimethylbenzene in acetic acid and add bromine dropwise while maintaining the temperature below 30°C using an ice bath to prevent over-bromination or side reactions.
- Reaction time : Stirring overnight at room temperature ensures complete reaction.
- Outcome : Formation of 1,4-dibromo-2,5-dimethylbenzene with high yield (~89%) after filtration and washing.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | Br2 in Acetic Acid, <30°C, overnight | 89 | Maintained low temperature to control regioselectivity |
Formation of Organolithium Intermediate and Coupling with Trimethylsilylacetylene
The dibromo compound undergoes metal-halogen exchange with n-butyllithium to generate a dilithiated intermediate, which then reacts with trimethylsilylacetylene to form the bis(ethynylsilane) derivative.
- Lithiation : The dibromo compound is dissolved in dry tetrahydrofuran (THF) under inert atmosphere and cooled to -15°C.
- Addition of n-BuLi : Slowly added to maintain temperature below -5°C.
- Coupling : After lithiation, trimethylsilylacetylene is added, and the mixture is allowed to warm to room temperature and stirred for several hours.
- Quenching and workup : Reaction quenched with saturated ammonium chloride solution, extracted with organic solvents, dried, and concentrated.
- Purification : Silica gel chromatography and recrystallization yield the target compound.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation | n-BuLi in THF, -15°C to RT | - | Strict temperature control critical |
| Coupling | Trimethylsilylacetylene, RT, 3h | ~94 | High yield of bis-substituted product |
Alternative Synthetic Routes and Catalytic Methods
Gold-catalyzed alkenyl- and arylsilylation reactions have been reported for related organosilicon compounds, involving the use of gold complexes under inert atmosphere and Schlenk techniques. These methods enable the formation of silylated aromatic compounds with high selectivity and purity, although specific application to this compound requires adaptation from related protocols.
Stock Solution Preparation and Solubility Considerations
For research applications, this compound is often prepared as stock solutions in solvents such as dimethyl sulfoxide (DMSO). The preparation involves careful dissolution, sometimes aided by heating to 37°C and ultrasonic treatment to enhance solubility.
| Amount (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 3.3493 | 0.6699 | 0.3349 |
| 5 | 16.7465 | 3.3493 | 1.6746 |
| 10 | 33.493 | 6.6986 | 3.3493 |
- Storage : Solutions stored at -80°C are stable for up to 6 months; at -20°C for up to 1 month.
- Preparation tips : Avoid repeated freeze-thaw cycles; add solvents in order with mixing and ensure clarity before proceeding to next solvent addition.
Summary Table of Preparation Methods
| Step | Method | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Bromination | Br2, Acetic Acid | <30°C, overnight | 89% | Controlled temperature for regioselectivity |
| 2 | Lithiation & Coupling | n-BuLi, Trimethylsilylacetylene, THF | -15°C to RT, inert atmosphere | 94% | Strict temperature and atmosphere control |
| 3 | Purification | Silica gel chromatography | Room temperature | - | Essential for product purity |
| 4 | Stock Solution Preparation | DMSO, PEG300, Tween 80, Corn oil | Heating and ultrasonic bath | - | For research formulation use |
Research Findings and Analytical Data
- NMR Data : Proton and carbon NMR spectra confirm the structure, with characteristic signals for aromatic protons and trimethylsilyl groups.
- Mass Spectrometry : High-resolution mass spectrometry verifies molecular weight (M.Wt = 298.57 g/mol).
- Purity : Chromatographic purification yields pure white solids suitable for further research applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,5-dimethyl-2,4-bis[2-(trimethylsilyl)ethynyl]benzene, and how can purity be optimized?
- Methodology : A common approach involves Sonogashira coupling between 1,5-dimethyl-2,4-diiodobenzene and trimethylsilylacetylene under palladium/copper catalysis. Key steps include:
- Using anhydrous solvents (e.g., THF or DMF) and degassing to prevent oxidation .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >97% purity .
- Monitoring reaction progress with TLC and confirming final structure via / NMR and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?
- Key Techniques :
- NMR : Assign peaks using - HSQC/HMBC to distinguish ethynyl protons ( 0.1–0.3 ppm for Si(CH)) and aromatic protons ( 6.8–7.2 ppm) .
- X-ray Crystallography : Resolve steric effects from trimethylsilyl groups; lattice parameters (e.g., monoclinic system, Å) confirm molecular packing .
- FT-IR : Confirm ethynyl C≡C stretches near 2100 cm and Si-CH bends at 1250 cm .
Q. How should researchers handle this compound safely in the lab?
- Safety Protocols :
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
- Store in glass containers under inert gas (argon) at 2–8°C to prevent moisture-induced decomposition .
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How do steric effects from trimethylsilyl groups influence the compound’s reactivity in cross-coupling reactions?
- Analysis : The bulky trimethylsilyl groups hinder axial rotation, leading to restricted conformational mobility. This can:
- Reduce catalytic efficiency in Pd-mediated reactions due to steric shielding of the ethynyl moiety.
- Enhance regioselectivity in Diels-Alder reactions by directing electron density to specific positions.
Q. What strategies resolve contradictions in reported melting points or solubility data?
- Methodology :
- DSC/TGA : Perform differential scanning calorimetry (DSC) to determine precise melting points (e.g., 119–123°C) and assess thermal stability .
- Solubility Tests : Use Hansen solubility parameters to identify optimal solvents (e.g., chloroform, THF) and avoid discrepancies from impurities .
Q. How can this compound be utilized in designing organic electronic materials?
- Applications :
- Conductive Polymers : Incorporate into π-conjugated systems via electropolymerization; measure conductivity using four-point probe methods.
- Luminescent Materials : Study fluorescence quantum yields in thin films; compare with computational DFT models for structure-property relationships .
Q. What are the challenges in crystallizing this compound, and how are they mitigated?
- Crystallization Issues :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
